molecular formula C16H14N2O4S B5707904 N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Cat. No. B5707904
M. Wt: 330.4 g/mol
InChI Key: HPIYQYYPCDEZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as BDTU, is a compound that has been extensively studied for its potential applications in scientific research. BDTU is a thiourea derivative that has been synthesized and investigated for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective properties, which can help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One area of interest is in the development of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of interest is in the study of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is also interest in the development of new synthesis methods for N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could make it more accessible for scientific research.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been investigated for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c23-16(18-11-2-4-13-15(8-11)22-9-21-13)17-10-1-3-12-14(7-10)20-6-5-19-12/h1-4,7-8H,5-6,9H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIYQYYPCDEZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

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